Methyl 3-((naphthalen-2-yloxy)methyl)benzoate
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Overview
Description
Methyl 3-((naphthalen-2-yloxy)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a naphthalene moiety linked to a benzoate ester through an oxy-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((naphthalen-2-yloxy)methyl)benzoate typically involves the reaction of 3-hydroxybenzoic acid with naphthalen-2-ylmethanol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((naphthalen-2-yloxy)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 3-((naphthalen-2-yloxy)methyl)benzoic acid.
Reduction: 3-((naphthalen-2-yloxy)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-((naphthalen-2-yloxy)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((naphthalen-2-yloxy)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((naphthalen-1-yloxy)methyl)benzoate
- Methyl 4-((naphthalen-2-yloxy)methyl)benzoate
- Ethyl 3-((naphthalen-2-yloxy)methyl)benzoate
Uniqueness
Methyl 3-((naphthalen-2-yloxy)methyl)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 3-(naphthalen-2-yloxymethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19(20)17-8-4-5-14(11-17)13-22-18-10-9-15-6-2-3-7-16(15)12-18/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMSSHBVXNZSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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